Cas no 35482-50-9 (1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)
![1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]- structure](https://www.kuujia.com/scimg/cas/35482-50-9x300.png)
35482-50-9 structure
Product Name:1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-
CAS No:35482-50-9
Molecular Formula:C17H22O2
Molecular Weight:258.35538
CID:313801
PubChem ID:16657068
1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]- Properties
Names and Identifiers
-
- 1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-
- 5-methyl-2-[(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
- O-1821
- Cannabidiorcol
- Cannabidiorocol
- O 1821
- 5-METHYL-2-[(1R,6R)-3-METHYL-6-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YL]BENZENE-1,3-DIOL
- 1,3-Benzenediol, 5-methyl-2-((1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-
- 1,3-Benzenediol, 5-methyl-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-, (1R-trans)-
- 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
- SCHEMBL10296678
- cannabidiorcin; CBDO
- CBD-C1
- SR-01000946750
- UNII-259WR5E2RF
- 259WR5E2RF
- HMS3649P14
- SR-01000946750-1
- (1'R,2'R)-4,5'-dimethyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol
- 35482-50-9
- SCHEMBL14578515
- 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
- DA-70234
- DTXSID10436952
-
- InChIKey: GKVOVXWEBSQJPA-UONOGXRCSA-N
- Inchi: InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
- SMILES: C=C(C)[C@@H]1CCC(=C[C@H]1C2=C(C=C(C)C=C2O)O)C
Computed Properties
- Exact Mass: 258.16200
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 258.161979940g/mol
- Heavy Atom Count: 19
- Complexity: 360
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.5
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- LogP: 4.42220
- PSA: 40.46000
- Boiling Point: 401.6 °C at 760 mmHg
- Flash Point: 185.2 °C
- Density: 1.073
1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]- Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00C1BN-1mg |
5-METHYL-2-[(1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL]-1,3-BENZENEDIOL |
35482-50-9 | ≥97% | 1mg |
$78.00 | 2024-05-04 | |
A2B Chem LLC | AF60787-1mg |
5-METHYL-2-[(1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL]-1,3-BENZENEDIOL |
35482-50-9 | ≥97% | 1mg |
$34.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O912365-5mg |
O-1821 |
35482-50-9 | 98% | 5mg |
¥2,178.00 | 2022-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205417-1 mg |
O-1821, |
35482-50-9 | 1mg |
¥188.00 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19640-1mg |
O-1821 |
35482-50-9 | 98% | 1mg |
¥302.00 | 2023-09-09 |
1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]- Related Literature
-
Quang H. Luu,Kyle G. Lewis,Anik Banerjee,Nattamai Bhuvanesh,John A. Gladysz Chem. Sci. 2018 9 5087
-
2. Nuclear magnetic resonance investigations of iminium ion intermediates. Part 9. Multinuclear study of the reaction between Lewis acids and vinylogous amidesJean Dorie,Jean-Paul Gouesnard,Maryvonne L. Martin J. Chem. Soc. Perkin Trans. 2 1981 912
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